molecular formula C28H22O2 B12276271 1-[2-[Hydroxy-(2-methylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol

1-[2-[Hydroxy-(2-methylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol

Cat. No.: B12276271
M. Wt: 390.5 g/mol
InChI Key: FMVMKRNTIVSKJE-UHFFFAOYSA-N
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Description

1-[2-[Hydroxy-(2-methylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol is a complex organic compound characterized by its unique structure, which includes two naphthalene rings and a hydroxy group attached to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[Hydroxy-(2-methylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of naphthalene with 2-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by the hydroxylation of the resulting product using a suitable oxidizing agent like hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1-[2-[Hydroxy-(2-methylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-[2-[Hydroxy-(2-methylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[2-[Hydroxy-(2-methylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s aromatic rings allow for π-π interactions with other aromatic systems, which can affect various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.

    1-Phenyl-2-methyl-2-hydroxypropanone: Similar structure but different functional groups and applications.

    2-Hydroxy-2-methyl-1-phenyl-1-propanone: Used in the development of UV curable resins.

Uniqueness

1-[2-[Hydroxy-(2-methylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol is unique due to its dual naphthalene rings and the specific positioning of the hydroxy and methylphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C28H22O2

Molecular Weight

390.5 g/mol

IUPAC Name

1-[2-[hydroxy-(2-methylphenyl)methyl]naphthalen-1-yl]naphthalen-2-ol

InChI

InChI=1S/C28H22O2/c1-18-8-2-5-11-21(18)28(30)24-16-14-19-9-3-6-12-22(19)26(24)27-23-13-7-4-10-20(23)15-17-25(27)29/h2-17,28-30H,1H3

InChI Key

FMVMKRNTIVSKJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O)O

Origin of Product

United States

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